molecular formula C17H19BrOZn B14875441 4-(4-t-Butylphenoxymethyl)phenylZinc bromide

4-(4-t-Butylphenoxymethyl)phenylZinc bromide

Cat. No.: B14875441
M. Wt: 384.6 g/mol
InChI Key: GGZHEVJKJIZUCK-UHFFFAOYSA-M
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Description

4-(4-tert-butylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(4-tert-butylphenoxymethyl)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-(4-tert-butylphenoxymethyl)bromobenzene+Zn4-(4-tert-butylphenoxymethyl)phenylzinc bromide\text{4-(4-tert-butylphenoxymethyl)bromobenzene} + \text{Zn} \rightarrow \text{4-(4-tert-butylphenoxymethyl)phenylzinc bromide} 4-(4-tert-butylphenoxymethyl)bromobenzene+Zn→4-(4-tert-butylphenoxymethyl)phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Coupling Reactions: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-(4-tert-butylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(4-tert-butylphenoxymethyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent formation of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-trifluoromethylphenyl)zinc bromide
  • 4-(4-methoxyphenyl)zinc bromide
  • 4-(4-chlorophenyl)zinc bromide

Uniqueness

4-(4-tert-butylphenoxymethyl)phenylzinc bromide is unique due to its tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly effective in cross-coupling reactions compared to other similar organozinc compounds.

Properties

Molecular Formula

C17H19BrOZn

Molecular Weight

384.6 g/mol

IUPAC Name

bromozinc(1+);1-tert-butyl-4-(phenylmethoxy)benzene

InChI

InChI=1S/C17H19O.BrH.Zn/c1-17(2,3)15-9-11-16(12-10-15)18-13-14-7-5-4-6-8-14;;/h5-12H,13H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

GGZHEVJKJIZUCK-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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